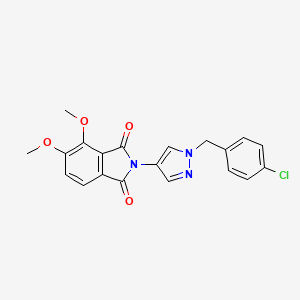![molecular formula C16H19N3O3 B2771702 6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-17-3](/img/structure/B2771702.png)
6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality 6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Structural Analysis
Researchers have developed efficient synthesis methods for novel heterocyclic compounds, including derivatives closely related to 6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. These studies involve concise synthetic routes leading to heterocycle derivatives, characterized by spectral techniques and computational exploration. The structural integrity of these compounds is confirmed through various spectral methods, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods such as DFT and TD-DFT are utilized to analyze electronic structures, indicating the compounds' potential for further application in organic synthesis and material science (Ashraf et al., 2019).
Conversion and Mechanism Studies
Research into the conversion mechanisms of related pyrrolidine-2,5-dione compounds has provided insights into their chemical behavior under specific conditions. Studies include the transformation of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, with DFT computations shedding light on thermodynamic and kinetic factors. This knowledge is crucial for understanding the properties and synthesis of pyrrolidine-2,5-diones and maleimides, highlighting the compound's significance in organic synthesis and potential drug development (Yan et al., 2018).
Antimicrobial Activity and Drug Discovery
The synthesis and preliminary evaluation of new Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids have been explored for their antibacterial and antitumor potentials. These investigations reveal that such compounds, derived from pyrimidine ring structures, exhibit promising antibacterial activities, highlighting their potential use in medicinal chemistry and drug discovery processes (Alwan et al., 2014).
Material Science and Electronic Applications
The synthesis and characterization of compounds related to 6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have also been linked to applications in material science, particularly in the development of new polymers with potential electronic applications. Studies focusing on the synthesis of conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units indicate these materials' suitability for electronic applications due to their photoluminescence properties and photochemical stability (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
6-(2-hydroxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-5-3-4-6-11(9)14-13-12(17-16(22)18-14)8-19(15(13)21)7-10(2)20/h3-6,10,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXZKRVJOOGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

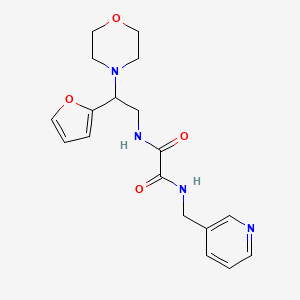
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)
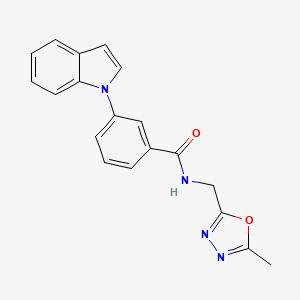

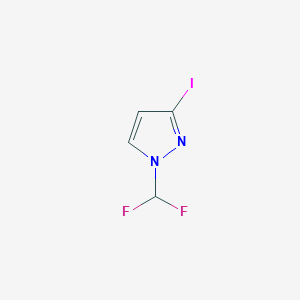
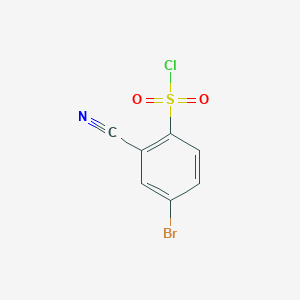
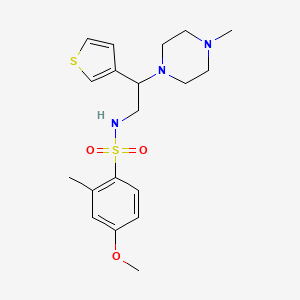
![N-(2,4-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2771630.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)
![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)
![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)
